2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate
Overview
Description
“2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate” is a chemical compound with the linear formula C7H6N2OS . It’s structurally similar to 3-(cyanomethyl)pyridin-1-ium-1-olate .
Molecular Structure Analysis
The molecular structure of “2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate” is represented by the InChI code 1S/C7H6N2OS/c8-4-6-11-7-3-1-2-5-9 (7)10/h1-3,5H,6H2 . The molecular weight of this compound is 166.2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate” are not fully detailed in the available data. It’s known that the compound has a molecular weight of 166.2 .Scientific Research Applications
Chemical Synthesis
This compound is a key intermediate in the synthesis of various organic compounds. It can be used in the cyanoacetylation of amines, which is a crucial step in the formation of biologically active compounds . The cyano and carbonyl functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Preparation of N-cyanoacetamides
The compound can be used in the preparation of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Synthesis of Biologically Active Novel Heterocyclic Moieties
The compound can be used in the synthesis of biologically active novel heterocyclic moieties . These moieties have diverse biological activities and have drawn the attention of biochemists in the last decade .
Synthesis of Thiazolidin-4-one
The compound has been used in the preparation of thiazolidin-4-one with high regioselectivity via the base catalyzed cyclocondensation of cyanoacetanilide .
Production of Chemotherapeutic Agents
The compound can be used in the synthesis of various organic heterocycles, highlighting their potential in evolving better chemotherapeutic agents .
Hybrid Gel Electrolytes
The compound can potentially be used in the synthesis of hybrid gel electrolytes . These electrolytes have high ionic conductivity and are used in various applications, including energy storage and conversion devices .
Safety and Hazards
properties
IUPAC Name |
2-(1-oxidopyridin-1-ium-2-yl)sulfanylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-4-6-11-7-3-1-2-5-9(7)10/h1-3,5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXNZNNQTMMIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC#N)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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